
4,6-Dimethylnonanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethylnonanoic acid is a medium-chain fatty acid with the molecular formula C11H22O2. It is a derivative of nonanoic acid, characterized by the presence of two methyl groups at the 4th and 6th positions of the carbon chain. This compound is produced in the peroxisomes from pristanic acid, undergoing three cycles of β-oxidation before being exported to the mitochondria or hydrolyzed by an acyl-CoA thioesterase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylnonanoic acid typically involves the oxidation of pristanic acid. The process includes three cycles of β-oxidation in the peroxisomes, followed by hydrolysis by an acyl-CoA thioesterase. The compound is then transported to the mitochondrion, where it is reactivated to its CoA-ester .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of pristanic acid as a precursor. The process may include steps such as hydroformylation and subsequent oxidation to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dimethylnonanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups at the 4th and 6th positions can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
4,6-Dimethylnonanoic acid has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways, particularly in the β-oxidation of fatty acids.
Medicine: Investigated for its potential therapeutic effects and metabolic functions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethylnonanoic acid involves its role in the β-oxidation pathway. It is produced from pristanic acid in the peroxisomes and then transported to the mitochondria. The compound undergoes further oxidation and hydrolysis, contributing to energy production and metabolic processes .
Comparación Con Compuestos Similares
Nonanoic Acid: A saturated fatty acid with a nine-carbon chain.
Pristanic Acid: A branched-chain fatty acid that serves as a precursor to 4,6-Dimethylnonanoic acid.
4-Methylnonanoic Acid: A similar compound with a single methyl group at the 4th position.
Uniqueness: this compound is unique due to the presence of two methyl groups at specific positions on the carbon chain, which influences its chemical properties and reactivity. This structural feature distinguishes it from other nonanoic acid derivatives and contributes to its specific metabolic roles .
Propiedades
Número CAS |
56078-94-5 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
4,6-dimethylnonanoic acid |
InChI |
InChI=1S/C11H22O2/c1-4-5-9(2)8-10(3)6-7-11(12)13/h9-10H,4-8H2,1-3H3,(H,12,13) |
Clave InChI |
AFJVNCDRAOOULN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CC(C)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


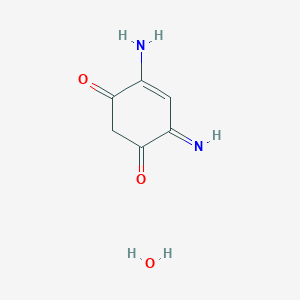
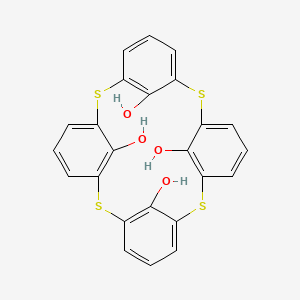
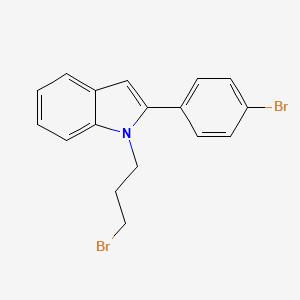
![6-ethyl-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14181155.png)
![2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol](/img/structure/B14181158.png)
![3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide](/img/structure/B14181176.png)
![3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl-](/img/structure/B14181183.png)
![N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B14181191.png)
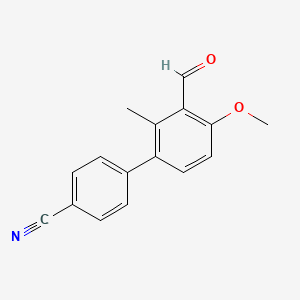


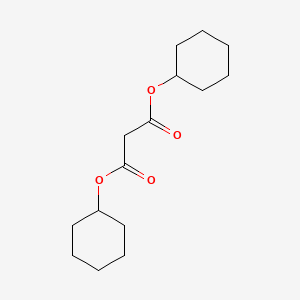

![7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14181237.png)
